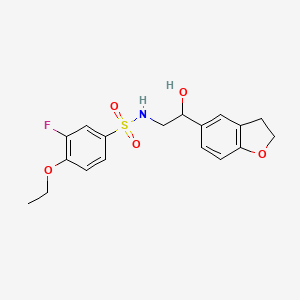

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a hydroxyethyl chain and a substituted benzenesulfonamide group. The benzenesulfonamide moiety features ethoxy (4-position) and fluorine (3-position) substituents, which likely enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO5S/c1-2-24-18-6-4-14(10-15(18)19)26(22,23)20-11-16(21)12-3-5-17-13(9-12)7-8-25-17/h3-6,9-10,16,20-21H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCHMLGYPYUYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide, is a benzofuran derivative. Benzofuran derivatives are known to interact with biogenic amine transporters. These transporters, including the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT), play crucial roles in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

Benzofuran derivatives generally have low hDAT selectivity, indicating that they primarily interact with hSERT. This interaction results in the release of serotonin via the transporter, leading to increased serotonin levels in the synaptic cleft. This can result in enhanced serotonergic signaling, which is associated with various physiological effects, including mood regulation and social behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By interacting with hSERT, the compound can increase the concentration of serotonin in the synaptic cleft. This can enhance the activation of serotonin receptors on the postsynaptic neuron, leading to increased serotonergic signaling. The downstream effects of this can include changes in mood, cognition, and other physiological processes regulated by serotonin.

Pharmacokinetics

Benzofuran derivatives are generally lipophilic, which can facilitate their absorption and distribution in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its bioavailability and pharmacokinetics.

Result of Action

The primary molecular effect of this compound is the increased release of serotonin via hSERT. At the cellular level, this can result in enhanced serotonergic signaling. Depending on the specific physiological context, this could potentially lead to various effects, such as mood elevation or altered cognitive function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the compound’s stability and its interactions with hSERT Additionally, the presence of other substances that interact with hSERT could potentially influence the compound’s efficacy

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a benzene sulfonamide core, which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that dihydrobenzofuran derivatives can inhibit the growth of various bacterial strains. The sulfonamide moiety is particularly noted for its ability to interfere with bacterial folate synthesis, thereby inhibiting growth.

| Compound | Activity | Reference |

|---|---|---|

| Dihydrobenzofuran derivatives | Antibacterial | |

| Sulfonamides | Inhibition of folate synthesis |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Similar compounds have demonstrated effectiveness in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases.

Mechanism of Action:

- Inhibition of NF-kB signaling pathway.

- Reduction in the production of TNF-alpha and IL-6.

Analgesic Activity

Preliminary studies suggest that the compound may possess analgesic properties. The mechanism could involve modulation of pain pathways similar to those targeted by non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a series of in vitro assays to evaluate the minimum inhibitory concentration (MIC) and found that modifications to the benzofuran structure enhanced activity against Gram-positive bacteria. -

Inflammation Model :

In a murine model of inflammation, administration of a similar sulfonamide compound resulted in a marked decrease in paw edema and inflammatory cytokine levels. This suggests that this compound may have therapeutic potential in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Agrochemicals

The compound’s benzenesulfonamide group aligns with several pesticidal agents. Key comparisons include:

Key Observations :

- The target compound’s sulfonamide group differentiates it from ethofumesate’s sulfonate ester, which may confer distinct reactivity (e.g., hydrolytic stability or enzyme-binding affinity) .

Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran moiety is critical in agrochemicals like ethofumesate. Comparisons include:

Key Observations :

- The hydroxyethyl side chain in the target compound may enhance solubility compared to ethofumesate’s methyl-substituted dihydrobenzofuran.

Structural and Functional Analysis

Impact of Substituents

- Ethoxy and Fluorine : The 4-ethoxy and 3-fluoro groups on the benzenesulfonamide likely increase lipophilicity, improving membrane permeability compared to unsubstituted analogs.

- Hydroxyethyl Chain: This polar group may balance hydrophobicity, aiding solubility—a contrast to ethofumesate’s non-polar dimethyl substituents .

Metabolic Considerations

- Fluorine substitution often reduces oxidative metabolism, suggesting enhanced stability over non-fluorinated analogs like etobenzanid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.